
1,2,4-Oxadiazolidine-3,5-dione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazolidine-3,5-dione;hydrate is a heterocyclic compound with the molecular formula C₂H₂N₂O₃. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazolidine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes, which is preceded by the acylation of amidoximes with carboxylic acids or their derivatives such as esters, anhydrides, or acid halides . The cyclization process can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazolidine-3,5-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Oxadiazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazolidine compounds .
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazolidine-3,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron-withdrawing group, influencing the reactivity of other molecules in its vicinity . This property makes it useful in various chemical and biological processes, including enzyme inhibition and modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazolidine-3,5-dione is similar to other oxadiazole compounds, such as 1,3,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . it is unique due to its specific ring structure and the presence of a hydrate form, which can influence its chemical properties and reactivity . The compound’s unique structure allows it to participate in specific reactions and applications that may not be possible with other oxadiazole derivatives .
Eigenschaften
CAS-Nummer |
112831-05-7 |
|---|---|
Molekularformel |
C2H4N2O4 |
Molekulargewicht |
120.06 g/mol |
IUPAC-Name |
1,2,4-oxadiazolidine-3,5-dione;hydrate |
InChI |
InChI=1S/C2H2N2O3.H2O/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);1H2 |
InChI-Schlüssel |
QTNOONFQIVFKQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=O)ON1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


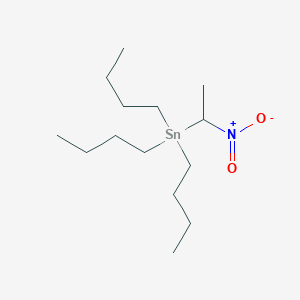
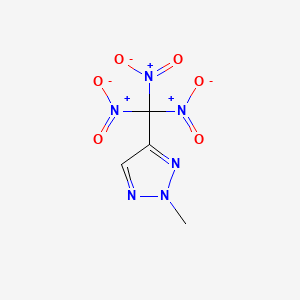
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
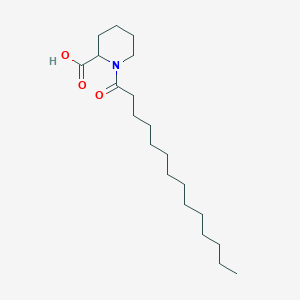
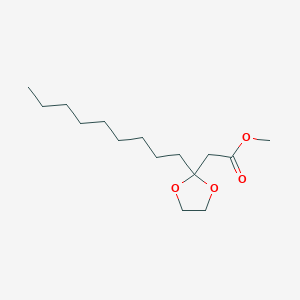

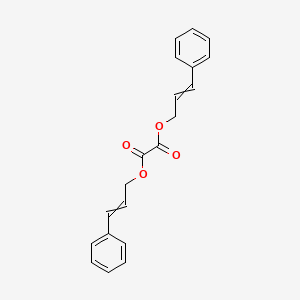
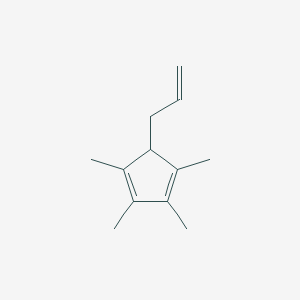
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
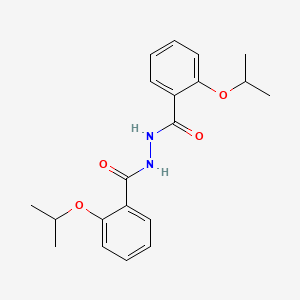
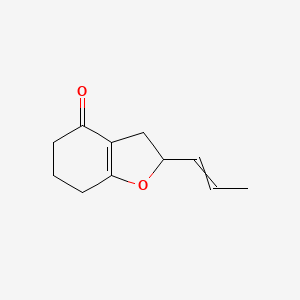

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
